molecular formula C9H2Cl4F3N3O B2970981 3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine CAS No. 2453325-34-1

3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2970981
CAS No.: 2453325-34-1
M. Wt: 366.93
InChI Key: IEKAMYAGZQXQJJ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features:
3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with three distinct groups:

  • 3-Chloro group: Enhances electrophilicity and reactivity.
  • 5-(Trifluoromethyl) group: Improves metabolic stability and lipophilicity.

Potential Applications: The trifluoromethyl and oxadiazole moieties suggest applications in agrochemicals (e.g., fungicides, insecticides) or pharmaceuticals (e.g., enzyme inhibitors) .

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trichloromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2Cl4F3N3O/c10-4-1-3(9(14,15)16)2-17-5(4)6-18-7(20-19-6)8(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKAMYAGZQXQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NOC(=N2)C(Cl)(Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2Cl4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions

The synthesis of 3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine generally involves multi-step organic synthesis. A common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the oxadiazole moiety, and concludes with the chlorination and addition of trifluoromethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for obtaining the desired product with high yield and purity.

Industrial production methods

Industrial production of this compound is often achieved through large-scale batch or continuous flow reactors. The process must be carefully monitored to control reaction parameters such as pressure, temperature, and pH to ensure safety and maximize efficiency. Advanced techniques like crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of reactions it undergoes

3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine undergoes various chemical reactions such as nucleophilic substitution, electrophilic addition, and oxidative coupling.

Common reagents and conditions used in these reactions

Reagents such as strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and halogenating agents (e.g., N-bromosuccinimide) are frequently used. Reaction conditions vary from mild to harsh depending on the desired transformation.

Major products formed from these reactions

The products from these reactions range from substituted pyridines to more complex heterocyclic compounds, often with enhanced functional properties.

Scientific Research Applications

3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine has a broad range of applications:

  • Chemistry: : It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

  • Biology: : Used in the development of molecular probes and biochemical assays.

  • Medicine: : Investigated for its potential as an anti-inflammatory or anticancer agent.

  • Industry: : Utilized in material science for the production of high-performance polymers and coatings.

Mechanism of Action

The exact mechanism by which 3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine exerts its effects involves multiple pathways. Its unique structure allows it to interact with specific molecular targets such as enzymes or receptors, often leading to the inhibition or activation of these biological macromolecules. The involvement of reactive intermediates and the generation of radical species are also critical aspects of its action mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Molecular Weight Substituents (Pyridine Ring) Melting Point (°C) Key Features
Target Compound ~377.5 (calc.) 3-Cl, 5-CF₃, 2-[5-(CCl₃)-1,2,4-oxadiazole] N/A High halogen content; potential for strong electrophilic reactivity.
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) ~562.9 3-Cl, 5-CF₃, 2-(nitrophenyl ether) 122.1–124.8 Nitro group enhances reactivity; trifluoromethoxy benzyl improves lipophilicity .
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine (ChemBridge-5906014) ~237.7 3-(oxadiazole with methylphenyl) N/A Simplified structure; methylphenyl may reduce steric hindrance .
5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methylthieno[2,3-c]isothiazol-4-amine ~376.8 3-Cl, 5-CF₃, fused thieno-isothiazole N/A Thieno-isothiazole core introduces planar aromaticity for target binding .

Key Comparative Insights:

Compared to compound 7e (nitro and benzyl ether substituents), the target lacks aromatic ethers but retains trifluoromethyl and chloro groups, which are critical for hydrophobic interactions .

Biological Activity: Analogs with 1,2,4-oxadiazole moieties (e.g., compound 7h) are often explored as enzyme inhibitors. The trichloromethyl group in the target may enhance binding to hydrophobic enzyme pockets .

Multi-step synthesis is likely needed, similar to halogenated pyridines in , which involve vapor-phase chlorination .

Solubility and Physicochemical Properties :

  • The target’s high halogen content (Cl, CF₃, CCl₃) may reduce aqueous solubility compared to compounds with polar groups (e.g., compound 7f’s trifluoromethoxy benzyl) .
  • Pyridine linkers (as in ) improve solubility, but the target’s bulky oxadiazole substituent may counteract this .

Biological Activity

3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine is a complex heterocyclic compound that has garnered attention for its potential biological activities. The compound combines a pyridine ring with a trichloromethyl-substituted oxadiazole moiety, which is known to enhance biological efficacy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

Molecular Formula: C₈H₃ClF₃N₃O
Molecular Weight: 253.58 g/mol
CAS Number: 1203898-23-0

The compound's structure features a trifluoromethyl group and a trichloromethyl group, which contribute to its lipophilicity and biological interactions.

Synthesis

The synthesis of 3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine typically involves cyclization reactions of suitable precursors under acidic conditions. Common methods include:

  • Cyclization of Pyridine Derivatives: Utilizing trichloromethyl-substituted amidoximes.
  • Reagents: Dimethyl sulfoxide (DMSO) and sulfuric acid are frequently used to facilitate the reaction.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of 5-(trichloromethyl)-1,2,4-oxadiazole have potent activity against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function .

Insecticidal Activity

The trifluoromethyl-pyridine derivatives have been extensively studied for their insecticidal properties. The mechanism is believed to involve the inhibition of key metabolic pathways in insects. For example:

  • Flonicamid , a derivative featuring a trifluoromethyl group similar to our compound, has been shown to act as a chordotonal organ modulator in pests like aphids .

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The oxadiazole ring is known for its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication.

Case Studies

  • Insecticidal Efficacy : A comparative study on various trifluoromethyl-pyridine derivatives indicated that those with oxadiazole substitutions displayed enhanced efficacy against aphid populations compared to their non-substituted counterparts .
  • Antimicrobial Screening : A series of tests conducted on synthesized oxadiazole derivatives revealed that those containing the trichloromethyl group demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria .

The biological activity of 3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine can be attributed to:

  • Electrophilic Character : The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules.
  • Lipophilicity : The presence of fluorine enhances membrane permeability, allowing for better cellular uptake.

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